

2,3,4-Trimethoxy-6-methylbenzaldehyde

molecular weight

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Compound of Interest

Compound Name: 2,3,4-Trimethoxy-6-methylbenzaldehyde

Cat. No.: B053454

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An In-depth Technical Guide to **2,3,4-Trimethoxy-6-methylbenzaldehyde**

Executive Summary

This technical guide provides a comprehensive analysis of **2,3,4-Trimethoxy-6-methylbenzaldehyde** (CAS No. 22383-85-3), a polysubstituted aromatic aldehyde. With a molecular weight of 210.23 g/mol and the chemical formula $C_{11}H_{14}O_4$, this compound serves as a specialized chemical intermediate. Its unique substitution pattern, featuring three methoxy groups and a methyl group on the benzaldehyde scaffold, imparts specific reactivity and steric properties that are valuable in multi-step organic synthesis. This document details the compound's physicochemical properties, proposes a logical synthetic pathway, outlines methods for its characterization, and discusses its applications in the context of pharmaceutical research and development. It is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this specific building block.

Physicochemical Profile

The fundamental properties of **2,3,4-Trimethoxy-6-methylbenzaldehyde** are critical for its handling, storage, and application in synthesis. The key data has been consolidated from multiple authoritative sources and is presented below.

Property	Value	Source(s)
CAS Number	22383-85-3	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₁₁ H ₁₄ O ₄	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	210.23 g/mol	--INVALID-LINK--, --INVALID-LINK--
Melting Point	60-61 °C	--INVALID-LINK--
Boiling Point	337.9 ± 37.0 °C (at 760 mmHg, Predicted)	--INVALID-LINK--, --INVALID-LINK--
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	--INVALID-LINK--
Storage Conditions	2-8°C, store under an inert gas (e.g., Argon, Nitrogen)	--INVALID-LINK--, --INVALID-LINK--

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for **2,3,4-Trimethoxy-6-methylbenzaldehyde** are not extensively documented, a chemically sound and efficient route can be proposed based on established formylation reactions applied to a suitable precursor.

Proposed Synthetic Route: Vilsmeier-Haack Formylation

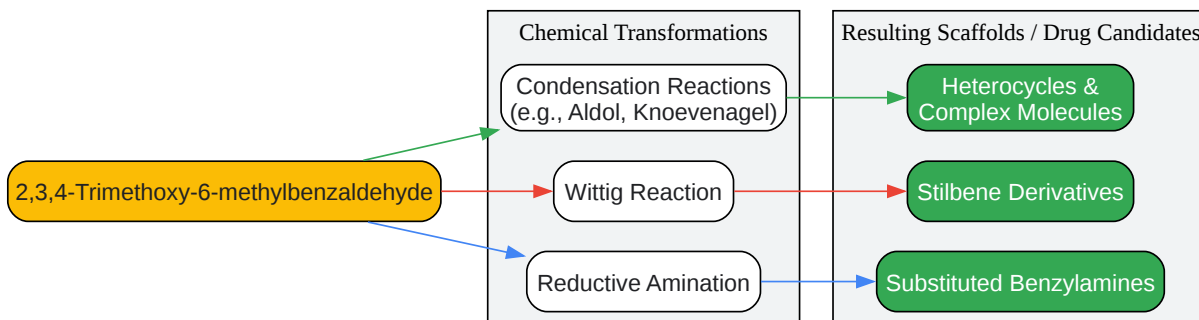
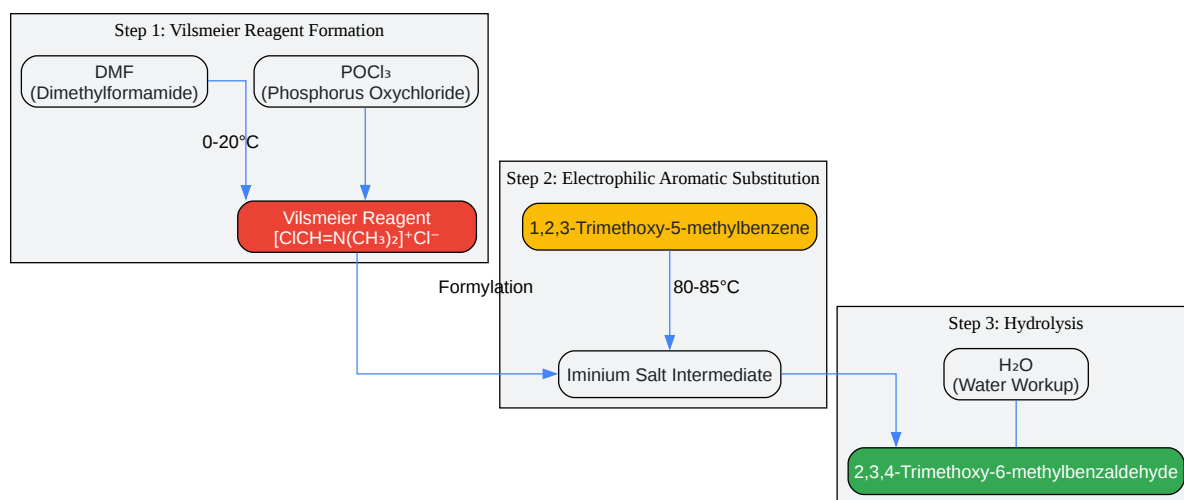
The most logical approach for the synthesis of this compound is the Vilsmeier-Haack reaction. This method is highly effective for the formylation of electron-rich aromatic rings. The chosen precursor would be 1,2,3-Trimethoxy-5-methylbenzene (CAS 6443-69-2).[1][2]

Causality of Experimental Choice: The benzene ring of the precursor is highly activated by three electron-donating methoxy groups, making it susceptible to electrophilic substitution. The Vilsmeier-Haack reaction provides a relatively mild method for introducing a formyl (-CHO) group. The formylation is expected to occur at the C6 position, which is sterically accessible and activated by the adjacent methoxy groups.

Experimental Protocol (Proposed)

- **Vilsmeier Reagent Formation:** In a three-necked, oven-dried flask under an inert atmosphere (N_2), cool dimethylformamide (DMF) to $0^\circ C$. Slowly add phosphorus oxychloride ($POCl_3$) dropwise, maintaining the temperature below $20^\circ C$. Stir for 30 minutes to form the Vilsmeier reagent, an electrophilic iminium salt.
- **Formylation:** Dissolve the precursor, 1,2,3-Trimethoxy-5-methylbenzene, in a suitable solvent like dichloromethane or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at $0^\circ C$.
- **Reaction Progression:** After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately $80-85^\circ C$ for several hours to drive the reaction to completion.^[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- **Hydrolysis (Workup):** Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture into a beaker containing crushed ice and water to hydrolyze the intermediate iminium species, which liberates the aldehyde.
- **Extraction and Purification:** Neutralize the aqueous solution with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure **2,3,4-Trimethoxy-6-methylbenzaldehyde**.

Synthesis Workflow Diagram



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